![molecular formula C16H10F3N5S2 B2495469 4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 551921-19-8](/img/structure/B2495469.png)
4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H10F3N5S2 and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 551921-19-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C16H10F3N5S2
- Molecular Weight : 393.41 g/mol
- Structure : The compound features a triazole ring and a thieno[3,2-b]pyridine moiety which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail these activities supported by data from various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) reported between 0.8 to 6.25 µg/mL .
- Fungal Activity : It also showed antifungal effects against Candida albicans, suggesting its broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented extensively:
- Mechanism of Action : Compounds containing the triazole ring have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
- Experimental Models : In RAW264.7 macrophage cells, compounds similar to the target exhibited reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, indicating their potential in mitigating inflammatory responses .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound:
Substituent | Position | Biological Activity |
---|---|---|
Methyl | 4 | Enhances solubility and antibacterial activity |
Trifluoromethyl | 6 | Increases lipophilicity and bioavailability |
Pyridine | 3 | Essential for interaction with microbial targets |
Research indicates that modifications at specific positions can significantly alter the biological efficacy of triazole derivatives .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various derivatives of thieno[3,2-b]pyridine and found that those with a trifluoromethyl group exhibited superior activity against resistant bacterial strains compared to standard antibiotics .
- Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of triazole derivatives, demonstrating that compounds with similar structures effectively reduced inflammation in animal models through COX inhibition .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The following points summarize its applications:
- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. The structural features of 4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol suggest potential efficacy against various fungal strains.
- Bacterial Inhibition : Research indicates that derivatives of triazoles can exhibit significant activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's unique structure may enhance its interaction with bacterial enzymes or membranes, leading to effective inhibition.
Case Studies and Research Findings
Several case studies have documented the biological activity and potential applications of this compound:
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial properties using agar diffusion methods. Compounds similar to this compound exhibited promising results against both gram-positive and gram-negative bacteria .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) have revealed that modifications in the pyridine and thiol groups significantly affect antimicrobial potency. This insight can guide future synthetic efforts to optimize efficacy .
Properties
IUPAC Name |
4-methyl-3-[3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(8-3-2-4-20-6-8)12-10(26-13)5-9(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICTXASSIZLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.